molecular formula C9H16Cl2 B14727109 Cyclopropane, 1,1-dichloro-2-hexyl- CAS No. 5685-42-7

Cyclopropane, 1,1-dichloro-2-hexyl-

Cat. No.: B14727109
CAS No.: 5685-42-7
M. Wt: 195.13 g/mol
InChI Key: ZDCAKKLRZDIXSV-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1-dichloro-2-hexyl- is an organic compound with the molecular formula C9H16Cl2 It is a derivative of cyclopropane, a three-membered ring structure known for its high strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1,1-dichloro-2-hexyl- typically involves the reaction of hexylmagnesium bromide with 1,1-dichlorocyclopropane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

C6H13MgBr+C3H4Cl2C9H16Cl2+MgBrCl\text{C}_6\text{H}_{13}\text{MgBr} + \text{C}_3\text{H}_4\text{Cl}_2 \rightarrow \text{C}_9\text{H}_{16}\text{Cl}_2 + \text{MgBrCl} C6​H13​MgBr+C3​H4​Cl2​→C9​H16​Cl2​+MgBrCl

Industrial Production Methods

Industrial production methods for cyclopropane, 1,1-dichloro-2-hexyl- are not well-documented in the literature. the general principles of Grignard reactions and the handling of cyclopropane derivatives apply. The process would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1-dichloro-2-hexyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer chlorine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Substitution: Formation of alcohols or amines.

    Reduction: Formation of cyclopropane with fewer chlorine atoms.

    Oxidation: Formation of cyclopropane derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

Cyclopropane, 1,1-dichloro-2-hexyl- has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropane, 1,1-dichloro-2-hexyl- involves its high ring strain and the presence of reactive chlorine atoms. These features make it highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane, 1,1-dichloro-: Similar in structure but lacks the hexyl group.

    Cyclopropane, 1,2-dichloro-: Different substitution pattern on the cyclopropane ring.

    Cyclopropane, 1,1-dichloro-2-hexyl-3-phenyl-: Contains an additional phenyl group, altering its reactivity and applications.

Uniqueness

Cyclopropane, 1,1-dichloro-2-hexyl- is unique due to the presence of both chlorine atoms and a hexyl group, which significantly influence its chemical behavior and potential applications. The combination of these substituents makes it a versatile compound in various fields of research.

Properties

CAS No.

5685-42-7

Molecular Formula

C9H16Cl2

Molecular Weight

195.13 g/mol

IUPAC Name

1,1-dichloro-2-hexylcyclopropane

InChI

InChI=1S/C9H16Cl2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3

InChI Key

ZDCAKKLRZDIXSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC1(Cl)Cl

Origin of Product

United States

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